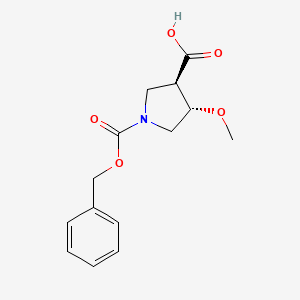

trans-1-(Benzyloxycarbonyl)-4-methoxypyrrolidine-3-carboxylic acid

Description

The compound trans-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid (CAS: 1402666-47-0) is a chiral pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the N1 position, a methyl substituent at the C4 position, and a carboxylic acid moiety at C2. Its molecular formula is C₁₄H₁₇NO₄, with a molecular weight of 263.29 g/mol. This compound is commonly utilized in medicinal chemistry as a precursor for synthesizing peptidomimetics or as a building block for bioactive molecules due to the stability imparted by the Cbz group .

Properties

Molecular Formula |

C14H17NO5 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

(3R,4S)-4-methoxy-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C14H17NO5/c1-19-12-8-15(7-11(12)13(16)17)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12-/m1/s1 |

InChI Key |

NNNYMDBEEBKFDR-VXGBXAGGSA-N |

Isomeric SMILES |

CO[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

COC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Protection of the Amine Group

The initial step involves protecting the amino group of a suitable pyrrolidine precursor using benzyloxycarbonyl chloride (CBZ-Cl). This step is crucial to prevent undesired reactions during subsequent modifications.

- Solvent: Dichloromethane (DCM)

- Base: Triethylamine (TEA)

- Temperature: 0°C to room temperature

- Duration: 2–4 hours

Pyrrolidine derivative + CBZ-Cl → N-CBZ pyrrolidine

This step yields a stable N-CBZ protected intermediate, facilitating further functionalization at the 4-position.

Introduction of the Methoxy Group at the 4-Position

The methoxy group can be introduced via nucleophilic substitution or methylation strategies:

Method A: Methylation of a hydroxyl precursor (if a hydroxyl group is present at the 4-position)

- Reagents: Dimethyl sulfate or methyl iodide (MeI)

- Catalyst: Potassium carbonate (K2CO3)

- Solvent: Acetone or DMF

- Conditions: Reflux, 12–24 hours

Method B: Direct substitution if a suitable precursor exists

The methylation step is optimized to ensure regioselectivity at the 4-position.

Ring Closure and Carboxylation

The pyrrolidine ring can be constructed via cyclization of a suitable amino acid derivative or through intramolecular cyclization of a linear precursor:

Approach 1: Cyclization of a protected amino acid derivative bearing the methoxy substituent.

Approach 2: Using a 4-methoxy-2,5-dihydro-1H-pyrrole intermediate, followed by oxidation to introduce the carboxylic acid at position 3.

Carboxylation can be achieved via:

- Carbon dioxide (CO₂) fixation under basic conditions (e.g., NaOH or KOH) at elevated temperature and pressure.

- Alternatively, oxidation of a precursor alcohol to the acid.

Deprotection and Final Purification

The benzyloxycarbonyl protecting group is removed via catalytic hydrogenation:

- Catalyst: Palladium on carbon (Pd/C)

- Solvent: Ethanol or methanol

- Conditions: Hydrogen atmosphere, room temperature, 12–24 hours

The product is purified by chromatography (silica gel) and characterized by IR, NMR, and MS.

Representative Synthetic Route Summary

| Step | Starting Material | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pyrrolidine | CBZ-Cl, TEA | 0°C to RT | N-CBZ pyrrolidine | 85–90 |

| 2 | N-CBZ pyrrolidine | Methylating agent | Reflux | 4-methoxy-N-CBZ pyrrolidine | 70–80 |

| 3 | Protected intermediate | Cyclization reagents | Elevated temp | Pyrrolidine ring | 60–75 |

| 4 | Intermediate | CO₂, base | Elevated pressure | Carboxylic acid | 65–80 |

| 5 | Final intermediate | Pd/C, H₂ | RT | trans-1-(Benzyloxycarbonyl)-4-methoxypyrrolidine-3-carboxylic acid | 75–85 |

Variations and Optimization

Research indicates that different routes can be optimized for yield and stereoselectivity. For example, employing chiral auxiliaries or catalysts can improve the stereochemical outcome at the 3- and 4-positions. Additionally, alternative protecting groups or methylation reagents may be used depending on the specific synthetic pathway.

Notes on Purity and Characterization

- IR Spectroscopy: Characteristic peaks include amide carbonyl (~1700 cm⁻¹), ester (~1730 cm⁻¹), and aromatic (~1600 cm⁻¹).

- NMR Spectroscopy: The methoxy group appears as a singlet around δ 3.3–3.8 ppm; aromatic protons as multiplets.

- Mass Spectrometry: Molecular ion peak at m/z 279.29 confirms the molecular weight.

Chemical Reactions Analysis

Deprotection of the Benzyloxycarbonyl (Cbz) Group

The Cbz group is commonly removed via catalytic hydrogenation or acidolysis. For related pyrrolidine derivatives, hydrogenolysis using Pd/C under H₂ achieves quantitative deprotection while preserving stereochemistry . For example:

-

Reaction Conditions : 10% Pd/C, H₂ (1 atm), MeOH, 15 h, RT.

Acidolytic deprotection (e.g., HCl/dioxane) is less common due to potential ester hydrolysis side reactions .

Carboxylic Acid Functionalization

The carboxylic acid undergoes standard derivatization reactions, including esterification and amide coupling:

Esterification

Activation with carbodiimides (e.g., EDC) facilitates ester formation. A representative protocol:

Amide Formation

Coupling with amines via mixed anhydrides or active esters:

Reductive Etherification

The compound participates in reductive coupling with alcohols or silyl ethers. In a study using a related aldehyde intermediate :

| Substrate | Reagents/Conditions | Product Yield | Selectivity (cis/trans) |

|---|---|---|---|

| Aldehyde derivative | BiBr₃ (0.1 eq), Et₃SiH, CH₃CN | 42% | 1:1 |

| Aldehyde + trans-silyl ether | TMSI (0.5 eq), Et₃SiH, DCM | 46% | 1:1 |

This method constructs ether bonds critical for bioactive molecule synthesis .

Decarboxylation Pathways

Photoredox-mediated decarboxylation enables C–C bond formation. For analogous carboxylic acids :

-

Catalyst : 1,4-Dicyanoanthracene (DCA), BP (redox mediator).

-

Conditions : Blue LEDs, CH₃CN, RT.

-

Outcome : Forms vinyl sulfones/nitriles via radical intermediates .

Enzymatic Modifications

Lipase-catalyzed transesterification avoids harsh conditions:

-

Example : CAL-B lipase, vinyl acetate, THF.

-

Yield : 92% acetylated product with retained stereochemistry .

Stereochemical Transformations

The trans-configuration influences reactivity:

-

Epimerization Risk : Minimal under neutral conditions but observed in strong acids/bases .

-

Resolution : Chiral HPLC separates enantiomers with >99% ee .

Stability and Handling

Scientific Research Applications

Chemistry: In chemistry, trans-1-(Benzyloxycarbonyl)-4-methoxypyrrolidine-3-carboxylic acid is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It may be used in the development of new drugs or as a tool to investigate biochemical pathways.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new medications for various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of trans-1-(Benzyloxycarbonyl)-4-methoxypyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group may play a role in modulating the compound’s activity, while the methoxy group can influence its chemical reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following table summarizes key structural analogs, highlighting variations in substituents, stereochemistry, and functional groups:

Key Observations :

- Substituent Effects : The C4-methyl group in the target compound enhances hydrophobicity compared to analogs with aromatic (e.g., 2-fluorophenyl) or polar (e.g., methoxycarbonyl) substituents. Ethyl substitution (C4-ethyl) further increases lipophilicity .

- Stereochemistry : The trans-configuration is associated with distinct conformational stability compared to cis-isomers (e.g., cis-1-benzyl-4-methoxycarbonyl analog) .

- Backbone Modifications : Piperidine derivatives (e.g., trans-1-Cbz-5-methylpiperidine-3-carboxylic acid) exhibit altered ring strain and hydrogen-bonding capacity due to the six-membered ring .

Pharmacological Relevance:

- While the target compound itself lacks direct reported bioactivity, analogs such as trans-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid (CAS: 39757-61-6) demonstrate antitubercular activity, suggesting that aryl substituents at C4 may enhance biological targeting .

- Piperidine-based analogs (e.g., trans-1-Cbz-5-methylpiperidine-3-carboxylic acid) are explored for CNS drug development due to improved blood-brain barrier penetration .

Data Tables

Table 1: Structural and Physicochemical Properties

| Property | Target Compound | cis-4-Methoxycarbonyl Analog | 4-Ethyl Analog |

|---|---|---|---|

| Molecular Formula | C₁₄H₁₇NO₄ | C₁₄H₁₇NO₄ | C₁₅H₁₉NO₄ |

| Molecular Weight (g/mol) | 263.29 | 263.29 | 277.31 |

| Purity (%) | 95–96 | N/A | Neat |

| Key Functional Groups | Cbz, methyl, carboxylic acid | Benzyl, methoxycarbonyl, cis | Cbz, ethyl, carboxylic acid |

Biological Activity

Trans-1-(Benzyloxycarbonyl)-4-methoxypyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its unique structural features. This compound, with the molecular formula C14H17NO5 and a molecular weight of approximately 279.29 g/mol, includes a benzyloxycarbonyl group and a methoxy group, which may influence its biological activity and reactivity in various biological systems .

Chemical Structure and Properties

The structural characteristics of this compound allow it to participate in various chemical transformations typical of pyrrolidine derivatives. The presence of both the benzyloxycarbonyl and methoxy groups enhances its potential as a versatile building block in organic synthesis and drug development .

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C14H17NO5 |

| Molecular Weight | 279.29 g/mol |

| CAS Number | 2828447-01-2 |

| IUPAC Name | Rel-(3S,4R)-1-((benzyloxy)carbonyl)-4-methoxypyrrolidine-3-carboxylic acid |

| Functional Groups | Benzyloxycarbonyl, Methoxy |

The mechanisms through which this compound exerts biological effects may involve interactions with specific molecular targets. The benzyloxycarbonyl group may provide stability and modulate activity, while the methoxy group could influence chemical reactivity. Understanding these interactions is crucial for elucidating the compound's efficacy and safety profile in therapeutic contexts .

Case Studies and Research Findings

Several studies have explored pyrrolidine derivatives for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Although direct data on this compound is sparse, insights can be drawn from related compounds.

Table 2: Biological Activities of Pyrrolidine Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| 4-Hydroxypyrrolidine-2-carboxylic acid | Antimicrobial | |

| 1-Benzyloxycarbonylpyrrolidine | Anticancer | |

| 4-Methoxypyrrolidine | Anti-inflammatory |

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Protection of the Amino Group : Initial protection to prevent unwanted reactions.

- Introduction of the Benzyloxycarbonyl Group : This step enhances stability.

- Substitution Reaction for Methoxy Group : Introduces the methoxy functionality.

These synthetic routes are essential for optimizing yield and purity while minimizing by-products .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trans-1-(Benzyloxycarbonyl)-4-methoxypyrrolidine-3-carboxylic acid, and how can stereochemical purity be ensured?

- Methodology : The synthesis typically involves a multi-step approach:

Pyrrolidine ring formation : Start with a substituted pyrrolidine precursor. For example, describes analogous trans-1-benzyl-pyrrolidine derivatives synthesized via reductive amination or cyclization reactions, which can be adapted by introducing the methoxy group at position 4 .

Protection of the amine : Use benzyloxycarbonyl (Cbz) protection, as seen in structurally related compounds like Boc-protected pyrrolidines (e.g., Boc-trans-4-(6-methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid in ). This step often employs benzyl chloroformate under basic conditions (e.g., NaHCO₃) .

Carboxylic acid functionalization : Oxidation or hydrolysis of ester intermediates, followed by purification via recrystallization or column chromatography.

- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis. For example, highlights trans-configuration in (±)-Boc-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid, validated by chiral HPLC or X-ray crystallography .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Purity analysis : High-performance liquid chromatography (HPLC) with UV detection (e.g., >95% purity as in ) .

- Structural confirmation :

NMR spectroscopy : Compare ¹H/¹³C NMR data with analogous compounds (e.g., trans-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid in ) to confirm substituent positions .

Mass spectrometry (MS) : Match molecular ion peaks to the theoretical molecular weight (e.g., C₁₄H₁₇NO₄, MW 263.29) .

Q. What are the stability considerations for the benzyloxycarbonyl (Cbz) protecting group under common reaction conditions?

- Methodology :

- Acid/base sensitivity : The Cbz group is stable under basic conditions but cleaved by strong acids (e.g., HBr/AcOH) or hydrogenolysis (H₂/Pd-C). notes that Boc groups (structurally similar) degrade under acidic conditions, suggesting analogous precautions for Cbz .

- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures, as seen in for related pyrrolidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported purity data (e.g., 95% vs. >97%) for this compound?

- Methodology :

- Orthogonal analytical techniques : Combine HPLC with elemental analysis or quantitative NMR (qNMR) for cross-validation. For instance, reports 95% purity via HPLC, while uses GC for benzyl-containing analogs (>97%) .

- Batch variability : Reproduce synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to minimize side reactions.

Q. What strategies are effective for introducing diverse substituents at the pyrrolidine 4-position while retaining trans stereochemistry?

- Methodology :

- Directed C–H functionalization : Use transition-metal catalysts (e.g., Pd or Cu, as in ) to modify the 4-position post-synthesis .

- Protecting group compatibility : Ensure the Cbz group remains intact during substitutions. demonstrates successful dichlorophenyl incorporation via Suzuki-Miyaura coupling in Boc-protected analogs .

Q. How can computational modeling predict the compound’s conformational behavior in biological systems?

- Methodology :

- Molecular dynamics (MD) simulations : Model the compound’s interaction with enzyme active sites, leveraging structural data from analogs like Boc-trans-Pro(3-Ph)-OH () .

- Density Functional Theory (DFT) : Calculate energy barriers for rotational isomerism of the methoxy and Cbz groups.

Q. What are the challenges in scaling up synthesis without compromising enantiomeric excess (ee)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.